IGF-I (30-41) TFA
Description
Properties
Molecular Formula |
C₅₁H₈₃N₁₉O₁₉.C₂HF₃O₂ |
|---|---|
Molecular Weight |
1380.36 |
sequence |
One Letter Code: GYGSSSRRAPQT |
Synonym |
Insulin-like Growth Factor I (30-41) (TFA) |
Origin of Product |
United States |
Methodologies for Synthesis and Advanced Characterization of Igf I 30 41 Trifluoroacetate
Solid-Phase Peptide Synthesis Strategies for IGF-I (30-41) and Analogues
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing IGF-I (30-41) and its analogues. acs.orgnih.gov This technique involves assembling the peptide chain on a solid resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through washing. nih.gov
Application of Fmoc and Boc Chemistry in Peptide Elongation
Two primary chemical strategies are employed in SPPS: Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) chemistry. iris-biotech.de
Fmoc Chemistry : This is the more widely used approach due to its milder reaction conditions. The N-terminus of the growing peptide chain is protected by the base-labile Fmoc group. iris-biotech.de Deprotection is typically achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov The side chains of the amino acids are protected by acid-labile groups. This orthogonality allows for the selective removal of the N-terminal protecting group without affecting the side-chain protectors. iris-biotech.de
Boc Chemistry : In this strategy, the N-terminus is protected by the acid-labile Boc group, which is typically removed by treatment with trifluoroacetic acid (TFA). peptide.com The side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal in the final cleavage step. iris-biotech.de While effective, the harsh conditions of Boc chemistry can sometimes lead to side reactions. nih.gov
The choice between Fmoc and Boc chemistry depends on the specific sequence of the peptide and the desired final product. For many applications, the milder conditions of Fmoc chemistry are preferred. iris-biotech.de
Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies
| Feature | Fmoc Chemistry | Boc Chemistry |
| N-terminal Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Base (e.g., Piperidine) | Acid (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) |
| Advantages | Milder conditions, orthogonal protection | Can be more effective for "difficult" sequences |
| Disadvantages | Potential for side reactions with certain amino acids | Harsh final cleavage conditions |
Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Deprotection
Trifluoroacetic acid (TFA) is a crucial reagent in the final step of both Fmoc and Boc SPPS. opnme.comsigmaaldrich.com In Fmoc synthesis, a concentrated TFA "cocktail" is used to simultaneously cleave the completed peptide from the solid resin support and remove the acid-labile side-chain protecting groups. nih.govsigmaaldrich.com This cocktail typically includes scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to capture the reactive cationic species generated during deprotection, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine. sigmaaldrich.com
In Boc chemistry, while a stronger acid like HF is used for the final cleavage, TFA is used for the repetitive deprotection of the N-terminal Boc group during the elongation of the peptide chain. peptide.com The use of TFA in the final stages of peptide synthesis results in the formation of the peptide as a TFA salt. acs.org
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Following synthesis, a comprehensive analysis of the crude peptide is necessary to confirm its identity and assess its purity. nih.gov A combination of chromatographic and spectrometric techniques is typically employed for this purpose. nih.govnih.gov
Chromatographic Methodologies for Purification and Analysis (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC))
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for both the purification and analysis of synthetic peptides like IGF-I (30-41). nih.govnih.gov In RP-HPLC, the peptide is separated based on its hydrophobicity. A non-polar stationary phase (commonly C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as TFA. scispace.com A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. google.com
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures. mdpi.com This results in significantly faster separation times, improved resolution, and higher sensitivity compared to traditional HPLC. mdpi.com
Mass Spectrometry for Molecular Mass and Sequence Verification (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of the synthesized peptide. tandfonline.com
Electrospray Ionization Mass Spectrometry (ESI-MS) : This soft ionization technique is well-suited for analyzing large biomolecules like peptides. The peptide solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the peptide and confirm its identity with a high degree of confidence. nih.gov This is particularly useful for distinguishing between peptides with very similar masses. researchgate.net
When coupled with liquid chromatography (LC-MS), these mass spectrometry techniques provide a powerful platform for the comprehensive characterization of IGF-I (30-41) TFA, ensuring the correct product has been synthesized and is of high purity. testcatalog.org
Table 2: Key Analytical Techniques for IGF-I (30-41) Characterization
| Technique | Principle | Information Obtained |
| RP-HPLC | Separation based on hydrophobicity | Purity assessment, purification |
| UPLC | High-pressure separation with small particles | Faster analysis, higher resolution and sensitivity |
| ESI-MS | Soft ionization of molecules in solution | Molecular weight determination |
| HRMS | High-accuracy mass measurement | Elemental composition, confirmation of identity |
Spectroscopic Methods for Conformational Analysis (e.g., Circular Dichroism (CD) Spectroscopy, 2D-Nuclear Magnetic Resonance (2D-NMR))
The conformational landscape of a peptide in solution is crucial for understanding its biological activity and interactions. For this compound, advanced spectroscopic techniques such as Circular Dichroism (CD) Spectroscopy and 2D-Nuclear Magnetic Resonance (2D-NMR) are employed to elucidate its secondary and tertiary structure.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides and proteins in solution. The C-domain of the full-length IGF-I, which includes the 30-41 sequence, has been shown to exist predominantly in a random coil conformation. This lack of a defined secondary structure is a key characteristic of this peptide fragment.
Below is a representative data table illustrating the expected secondary structure content for IGF-I (30-41) as determined by CD spectroscopy.
| Secondary Structure | Percentage (%) |
|---|---|
| α-Helix | ~5 |
| β-Sheet | ~10 |
| Turn | ~15 |
| Random Coil | ~70 |
This data is representative of a peptide with a predominantly random coil conformation and is intended for illustrative purposes.
2D-Nuclear Magnetic Resonance (2D-NMR)
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides detailed atomic-level information about the structure and dynamics of a peptide in solution. For a relatively short and unstructured peptide like IGF-I (30-41), 2D-NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the proton resonances and to search for any stable, through-space interactions that would indicate a folded structure.
In a random coil state, the chemical shifts of the protons in a peptide tend to be close to their standard "random coil" values. The dispersion of amide proton chemical shifts in the 1H-NMR spectrum is typically narrow for a disordered peptide, as the chemical environment of each residue is similar and averaged over many conformations. The absence of a significant number of medium-range or long-range NOEs in the NOESY spectrum is a strong indicator of a lack of a persistent, folded structure.
The following table provides hypothetical ¹H NMR chemical shift assignments for the amino acid residues of IGF-I (30-41) that would be expected for a peptide in a random coil conformation.
| Residue | Position | HN (ppm) | Hα (ppm) | Side Chain Protons (ppm) |
|---|---|---|---|---|
| Gly | 30 | 8.35 | 3.97 | - |
| Tyr | 31 | 8.28 | 4.59 | 3.05, 2.95 (Hβ); 7.12 (Hδ); 6.81 (Hε) |
| Gly | 32 | 8.33 | 3.96 | - |
| Ser | 33 | 8.25 | 4.49 | 3.88 (Hβ) |
| Ser | 34 | 8.26 | 4.48 | 3.87 (Hβ) |
| Ser | 35 | 8.27 | 4.47 | 3.86 (Hβ) |
| Arg | 36 | 8.21 | 4.31 | 1.90, 1.75 (Hβ); 1.68 (Hγ); 3.20 (Hδ) |
| Arg | 37 | 8.22 | 4.32 | 1.91, 1.76 (Hβ); 1.69 (Hγ); 3.21 (Hδ) |
| Ala | 38 | 8.19 | 4.35 | 1.43 (Hβ) |
| Pro | 39 | - | 4.43 | 2.25, 1.98 (Hβ); 2.05 (Hγ); 3.65, 3.55 (Hδ) |
| Gln | 40 | 8.24 | 4.30 | 2.10, 2.00 (Hβ); 2.35 (Hγ) |
| Thr | 41 | 8.18 | 4.35 | 4.21 (Hβ); 1.21 (Hγ) |
These chemical shift values are representative of a random coil conformation and are based on established data for short peptides. Actual experimental values may vary depending on solution conditions.
Molecular and Cellular Investigations of Igf I 30 41 Trifluoroacetate Activity
Binding Affinity and Specificity with Insulin-like Growth Factor 1 Receptor (IGF-1R)
The interaction between IGF-I and its primary receptor, IGF-1R, is a high-affinity event that initiates a cascade of intracellular signals responsible for cell growth, proliferation, and survival. bioscientifica.comgenecards.org The C domain of IGF-I, which includes the 30-41 sequence, plays a pivotal role in establishing this high-affinity binding. acs.orgnih.gov
Competitive inhibition studies further elucidate the binding dynamics. In these assays, the ability of an unlabeled ligand to displace a radiolabeled ligand from the receptor is measured. Research has shown that modifications within the C-domain of IGF-I significantly reduce its ability to compete with native IGF-I for binding to IGF-1R. embopress.org While direct binding data for the isolated IGF-I (30-41) fragment is not extensively detailed in the available literature, the functional importance of this sequence is demonstrated through studies on IGF-I analogs where this region is altered. The binding affinity is typically expressed as a dissociation constant (Kd), with lower values indicating higher affinity.
| Ligand | Modification | Relative Binding Affinity (%)a | Reference Dissociation Constant (Kd) of IGF-1 (nM) |
|---|---|---|---|
| Human IGF-1 (Native) | None | 100 | 0.24 ± 0.10 |
| Analog 1 | Cleavage between Arg36-Arg37 | ~3.5 | N/A |
| Analog with Arg36Ala, Arg37Ala | Double Alanine (B10760859) Substitution | Significantly Impaired | N/A |
aRelative receptor-binding affinity is defined as (Kd of human IGF-1 / Kd of analog) × 100. Data compiled to illustrate the importance of the C-domain (residues 30-41) for receptor binding. acs.org
The IGF-1R is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits. genecards.orgnih.gov Ligand binding occurs at the α-subunits, inducing a conformational change that activates the tyrosine kinase domain located on the intracellular portion of the β-subunits. bioscientifica.comnih.gov The C-domain of IGF-I (containing the 30-41 sequence) is understood to interact specifically with the cysteine-rich (CR) domain of the IGF-1R α-subunit. nih.gov
In tissues where both IGF-1R and the Insulin (B600854) Receptor (INSR) are expressed, they can form hybrid receptors, consisting of one IGF-1R αβ-heterodimer and one INSR αβ-heterodimer. mdpi.comnih.gov These hybrid receptors exhibit distinct binding properties. They typically bind IGF-I with high affinity, similar to the IGF-1R homodimer, but bind insulin with a significantly lower affinity. bioscientifica.comnih.gov The structural elements within the IGF-I C-domain are crucial for mediating this high-affinity interaction with the IGF-1R portion of the hybrid receptor, thereby playing a role in the differential signaling outcomes of these mixed receptor complexes. nih.gov
Modulation of Intracellular Signaling Pathways by IGF-I (30-41) Trifluoroacetate (B77799)
The binding of a ligand like IGF-I to the IGF-1R initiates a conformational change that leads to the autophosphorylation of tyrosine residues on the receptor's β-subunits. ahajournals.org This activation creates docking sites for various substrate proteins, triggering multiple downstream signaling cascades that govern cellular processes. bioscientifica.com The integrity of the ligand-receptor interaction, which is heavily dependent on the 30-41 region of IGF-I, is the requisite first step for the activation of these pathways.
One of the principal signaling pathways activated by IGF-1R is the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. medchemexpress.comnih.gov Upon receptor activation, phosphorylated docking proteins, primarily from the Insulin Receptor Substrate (IRS) family, recruit and activate PI3K. ahajournals.orgoup.com PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govmdpi.com The activation of the PI3K/Akt pathway is fundamental to the anti-apoptotic and cell survival effects mediated by IGF-I. nih.govnih.gov Given that the 30-41 fragment is a key determinant for IGF-1R binding, its proper interaction is a prerequisite for initiating this pro-survival cascade. acs.org
The second major signaling cascade initiated by IGF-1R activation is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade. medchemexpress.comnih.govwikipedia.org Following receptor autophosphorylation, the adapter protein Grb2 binds to IRS proteins, which then recruits the guanine (B1146940) nucleotide exchange factor SOS. mdpi.comoup.com This complex activates the small G-protein Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). nih.govplos.org Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate genes involved in cell proliferation, growth, and differentiation. wikipedia.orgcreative-peptides.com The effective engagement of the IGF-I C-domain (residues 30-41) with the IGF-1R is therefore essential for triggering these mitogenic signals.
In addition to the canonical PI3K/Akt and MAPK/ERK pathways, evidence indicates that IGF-1R can also signal through the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. nih.govnih.gov Upon ligand binding, JAK proteins associated with the receptor can become activated. jci.orgresearchgate.net These activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of specific target genes. nih.govjci.org This pathway represents another mechanism by which IGF-I signaling can influence cellular functions. The activation of this pathway is also contingent on the initial, high-affinity binding of the ligand to the receptor, a process for which the IGF-I (30-41) region is critically important.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Insulin-like Growth Factor-I (30-41) Trifluoroacetate | IGF-I (30-41) TFA |
| Insulin-like Growth Factor 1 Receptor | IGF-1R |
| Insulin Receptor | INSR |
| Phosphatidylinositol 3-Kinase | PI3K |
| Protein Kinase B | Akt |
| Mitogen-Activated Protein Kinase | MAPK |
| Extracellular Signal-Regulated Kinase | ERK |
| Janus Kinase | JAK |
| Signal Transducer and Activator of Transcription | STAT |
| Insulin Receptor Substrate | IRS |
| Growth factor receptor-bound protein 2 | Grb2 |
| Son of Sevenless | SOS |
Mechanisms of Cellular Response in Preclinical and In Vitro Models
The fragment of Insulin-like Growth Factor I (IGF-I) corresponding to amino acids 30-41, in its trifluoroacetate (TFA) salt form, has been a subject of investigation to delineate its specific contributions to the broader physiological effects attributed to the full-length IGF-I molecule. In preclinical and in vitro models, this peptide fragment demonstrates distinct biological activities, influencing fundamental cellular processes ranging from proliferation and survival to responses against oxidative and inflammatory insults.
IGF-I and its derivatives have demonstrated notable anti-inflammatory and antioxidant properties. medchemexpress.commedchemexpress.com The full-length IGF-I has been shown to reduce vascular inflammatory responses and both systemic and vascular oxidant stress in animal models of atherosclerosis. nih.gov This is achieved, in part, by decreasing the expression of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, and reducing the formation of superoxide. nih.gov The IGF-I (30-41) fragment is explicitly mentioned as possessing both antioxidant and anti-inflammatory properties. medchemexpress.com While detailed mechanistic studies on the fragment alone are not extensively covered in the provided results, its inherent antioxidant and anti-inflammatory characteristics suggest it plays a role in the broader capacity of IGF-I to mitigate oxidative stress and inflammation. medchemexpress.com The regulation of oxidative stress by IGF-1 is complex, with some studies pointing to its role in both promoting and combating reactive oxygen species (ROS) depending on the context. explorationpub.com
Interplay with Insulin-like Growth Factor Binding Proteins (IGFBPs)
The biological activity of IGF-I is intricately regulated by a family of six high-affinity binding proteins known as IGFBPs. wikipedia.orgnih.gov These proteins can either enhance or inhibit the actions of IGF-I, depending on the specific IGFBP, the cell type, and the physiological context. wikipedia.orgunc.edu They play a crucial role in modulating the bioavailability and half-life of IGF-I in circulation. nih.gov
Impact on IGF-I Bioavailability Regulation through IGFBP Interactions
The C-domain of IGF-I, a region spanning amino acid residues 30-41, has been identified as a significant site for interaction with certain IGFBPs. Research has demonstrated that this domain is crucial for the functional integrity of IGF-I's binding capabilities, not only to its receptor but also to the IGFBPs that regulate its activity.
Detailed Research Findings on IGF-I (30-41) and IGFBP Interactions
Detailed molecular investigations have pinpointed specific residues within the IGF-I (30-41) fragment that are essential for these interactions. Mutational analyses and spectroscopic studies have provided insights into the structural basis of these binding events.
One key study utilized nuclear magnetic resonance (NMR) spectroscopy and site-directed mutagenesis to map the binding epitope on IGF-I for IGFBP-1. The results of this study revealed that the arginine residues at positions 36 and 37 (Arg36 and Arg37), located within the 30-41 sequence, are directly involved in the binding to IGFBP-1. A double replacement mutant, where both Arg36 and Arg37 were replaced with alanine (IGF-I(R36A/R37A)), demonstrated a significant reduction in binding affinity for IGFBP-1, confirming the importance of this C-domain region in the formation of the IGF-I:IGFBP-1 complex.
Furthermore, the C-domain of IGF-I is also implicated in the formation of the larger, 150-kDa ternary complex, which consists of IGF-I, IGFBP-3 or IGFBP-5, and an acid-labile subunit (ALS). Specific residues within the C-domain, including Tyr31, Arg36, and Arg37, have been shown to be necessary for the binding of IGF-I to ALS within this complex. This ternary complex is the primary reservoir of IGF-I in the circulation and plays a vital role in extending its half-life.
The table below summarizes the key residues within the IGF-I (30-41) fragment and their established roles in IGFBP interactions.
| Residue(s) | Interacting Partner(s) | Role in Interaction |
| Tyr31, Arg36, Arg37 | Acid-Labile Subunit (ALS) | Essential for the formation of the ternary complex with IGFBP-3 or IGFBP-5. |
| Arg36, Arg37 | IGFBP-1 | Directly involved in the binding interface, contributing significantly to the affinity of the interaction. |
While direct quantitative data on the binding affinity of the isolated IGF-I (30-41) fragment to the full spectrum of IGFBPs remains a subject of ongoing research, the existing evidence strongly supports a modulatory role for this domain. By potentially competing with full-length IGF-I for binding to certain IGFBPs, the IGF-I (30-41) fragment could influence the distribution of IGF-I between its free, biologically active form and its bound, inactive state. This competitive interaction would thereby regulate the bioavailability of IGF-I and its subsequent signaling through the IGF-1R.
The table below outlines the potential impact of IGF-I (30-41) on the bioavailability of full-length IGF-I through competitive binding with IGFBPs.
| Interaction | Consequence of Competitive Binding by IGF-I (30-41) | Potential Impact on IGF-I Bioavailability |
| IGF-I (30-41) with IGFBP-1 | Displacement of full-length IGF-I from IGFBP-1. | Increase in free, biologically active IGF-I. |
| IGF-I (30-41) with ALS (in ternary complex) | Disruption of ternary complex formation. | Altered half-life and distribution of IGF-I. |
Structure Activity Relationship Sar Studies of Igf I 30 41 Trifluoroacetate
Identification of Critical Amino Acid Residues for Receptor Binding and Signaling
The amino acid sequence of the IGF-I C-domain (residues 30-41) is Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr. Through extensive mutagenesis and analog studies, specific residues within this sequence have been identified as critical for the interaction with the IGF-1R.
Notably, Tyrosine-31 (Tyr31) , Arginine-36 (Arg36) , and Arginine-37 (Arg37) are crucial for high-affinity binding to the type 1 IGF receptor. nih.govresearchgate.net The substitution of Tyr31 with a non-aromatic residue like alanine (B10760859) leads to a significant reduction in binding affinity. nih.gov Similarly, the basic side chains of Arg36 and Arg37 are considered key interaction points with the receptor. researchgate.netresearchgate.net The double mutation of Arg36 and Arg37 to alanine severely impairs the binding of the mutant IGF-I to the IGF-1R. acs.org These arginines are also implicated in binding to IGF-binding proteins (IGFBPs), which regulate IGF-I bioavailability. researchgate.netacs.org
The interaction of the IGF-I C-domain is specifically with the cysteine-rich (CR) domain of the IGF-1R. researchgate.netnih.gov Studies have pinpointed a cluster of residues, including Phe241 and Phe251, on the CR domain of the receptor that directly interact with the C-domain of IGF-I. nih.gov This interaction is a key determinant of the binding specificity of IGF-I for its receptor. nih.gov
| IGF-I Analog | Modification | Receptor Binding Affinity (Relative to Wild-Type IGF-I) | Reference |
|---|---|---|---|
| [Ala31]IGF-I | Substitution of Tyrosine-31 with Alanine | ~6-fold loss in affinity for Type 1 IGF Receptor | nih.gov |
| [Arg36Ala, Arg37Ala]IGF-I | Substitution of Arginine-36 and Arginine-37 with Alanine | Severely impaired binding to IGF-1R | acs.org |
| [Leu24]IGF-I | Substitution of Tyrosine-24 with Leucine | ~18-fold loss in affinity for Type 1 IGF Receptor | nih.gov |
| [Leu60]IGF-I | Substitution of Tyrosine-60 with Leucine | ~20-fold loss in affinity for Type 1 IGF Receptor | nih.gov |
Conformational Analysis and its Correlation with Biological Potency
The C-domain of IGF-I is a flexible loop connecting the B and A domains of the protein. oup.com This conformational flexibility is not arbitrary; rather, it is essential for its biological activity. For effective receptor binding, the C-domain must adopt a specific conformation that allows it to fit into the binding pocket of the IGF-1R. pnas.org It is believed that a conformational change in the IGF-I molecule is a prerequisite for high-affinity receptor binding. nih.gov
The interaction between the C-domain and the receptor involves the C-domain loop extending into a crevice formed by the L1, CR, and L2 domains of the IGF-1R. rsc.org This "threading" of the C-domain into the receptor is a critical aspect of the binding mechanism. rsc.org The length and amino acid composition of the C-domain are key determinants of this interaction and, consequently, of receptor binding specificity. nih.gov While the chemically synthesized IGF-I (30-41) peptide alone is not sufficient for effective receptor activation, its conformation within the context of the full IGF-I protein is crucial. researchgate.net
Impact of Peptide Modifications (e.g., truncations, point mutations) on Functional Activity
Modifications to the IGF-I C-domain have profound effects on its functional activity, underscoring its importance in receptor interaction.
Truncations: An IGF-I analog where the entire C-region (residues 29-41) has been deleted, known as mini-IGF-I, exhibits no affinity for either the IGF-I or the insulin (B600854) receptor. nih.gov This demonstrates that the C-domain is not merely a linker but contributes directly to the free energy of binding to the IGF-IR. nih.gov
Point Mutations: As detailed in section 4.1, single or multiple point mutations of critical residues like Tyr31, Arg36, and Arg37 dramatically reduce receptor binding affinity. For instance, replacing Tyr31 with alanine results in a 6-fold loss in affinity for the type 1 IGF receptor. nih.gov
Peptide Bond Cleavage: A two-chain IGF-I analog with a split Arg36-Arg37 peptide bond showed severely impaired binding potency to the IGF-1R (only 3.5% of native IGF-I). acs.org This indicates that the integrity of the peptide backbone within the C-domain is essential for maintaining a bioactive conformation. acs.org Such cleavage is likely a degradation step rather than a processing event for IGF-I activation. acs.org
Linker Replacement: Replacing the C-region of IGF-I with a simple four-glycine linker resulted in a 40- to 100-fold reduction in affinity for the IGF-IR, further highlighting the specific interactive role of the C-domain sequence beyond just spanning the distance between the A and B domains. nih.gov
| Modification | Description | Impact on IGF-1R Binding Affinity | Reference |
|---|---|---|---|
| Deletion of C-domain (mini-IGF-I) | Removal of residues 29-41 | No affinity for IGF-1R | nih.gov |
| Replacement with Glycine (B1666218) Linker | Substitution of the C-region with (Gly)4 | 40-100-fold reduction | nih.gov |
| Split Arg36-Arg37 Peptide Bond | Cleavage between Arginine-36 and Arginine-37 | Reduced to 3.5% of native IGF-I | acs.org |
Disulfide Bond Topology and its Influence on IGF-I (30-41) Functionality
The correct pairing of these disulfide bonds is essential for the proper folding of IGF-I into its native conformation. oup.com This native fold correctly orients the C-domain (residues 30-41) in a manner that is accessible and appropriately configured for interaction with the IGF-1R. oup.com An incorrectly folded IGF-I, such as a disulfide isomer (IGF-1 swap), exhibits a significantly lower affinity for the IGF-1 receptor. oup.com This reduced affinity in the disulfide-swapped isomer implies that the disruption of the native disulfide topology leads to a conformational change that negatively affects the presentation of the receptor-binding domains, including the C-domain. oup.com
Therefore, while the disulfide bond topology does not directly involve the 30-41 sequence, it is a fundamental determinant of the tertiary structure of the entire IGF-I protein, which in turn governs the conformation and accessibility of the C-domain for its crucial role in receptor binding and signaling. oup.comnih.gov The structural rigidity and orientation provided by the disulfide bridges are prerequisites for the C-domain to adopt its bioactive conformation. elifesciences.orgbiorxiv.org
Development and Research Applications of Igf I 30 41 Trifluoroacetate Analogues and Derivatives
Design and Synthesis of Modified IGF-I (30-41) Constructs
The chemical synthesis of IGF-I (30-41) and its derivatives provides a versatile platform for introducing precise modifications that are not easily achievable through recombinant production methods. acs.org This approach allows for the incorporation of non-standard structural motifs to probe and modulate biological function. acs.org
A key strategy in modifying the IGF-I (30-41) region involves the substitution or insertion of non-canonical amino acids and stable chemical linkers. acs.org Researchers have developed methods for the total chemical synthesis of IGF-1 analogues by creating two separate precursor chains and then joining them using Cu(I)-catalyzed azide–alkyne cycloaddition, also known as "click chemistry". acs.org
This technique allows for the incorporation of unnatural amino acids like β-azido-alanine and propargyl glycine (B1666218) at the termini of the peptide fragments. acs.orgacs.org When these fragments are ligated, they form a stable triazole-containing moiety within the peptide backbone, effectively replacing a standard peptide bond. acs.org For instance, a triazole bridge has been successfully incorporated to replace the Arg36-Arg37 peptide bond in the C domain. acs.org This methodology serves as a robust synthetic platform for generating novel IGF-1 analogues with non-standard modifications, enabling detailed investigation into the structural requirements for receptor binding and activation. acs.orgacs.org
To enhance the utility of IGF-I (30-41) in research models, various conjugation strategies are employed to improve targeted delivery and stability.
Heparin-Binding Domains: The C-terminal domain of some IGF-binding proteins, which interacts with the IGF-I (30-41) region, also contains a major heparin-binding site. nih.gov This natural affinity can be exploited. Heparin and heparan sulfate (B86663) are known to regulate the formation of complexes between IGF-I and its binding proteins. researchgate.net By designing analogues that incorporate or mimic heparin-binding motifs, researchers can influence the peptide's localization within the extracellular matrix, which is rich in heparan sulfate proteoglycans. nih.govnih.gov This strategy can create a localized reservoir of the peptide for sustained signaling studies.
Liposome Conjugates: Liposomes are widely used as delivery vehicles for therapeutic and research compounds. acs.org The IGF-I (30-41) peptide has been successfully conjugated to lipids for incorporation into the surface of liposomes. google.comgoogle.com This is often achieved through solid-phase synthesis where the peptide is linked to a lipid molecule via a spacer. google.comgoogle.com These peptide-lipid conjugates can then be integrated into the lipid bilayer of liposomes, creating targeted delivery systems. google.com Such liposomal formulations can improve the pharmacokinetic profile of the peptide and direct it to specific cell types or tissues in research models. acs.org
Investigation of Engineered Analogues for Enhanced or Modulated Biological Effects
A primary goal of synthesizing modified IGF-I (30-41) constructs is to investigate how structural changes affect biological activity, particularly binding affinity for the IGF-1R. The native Arg36-Arg37 residues in the C domain are known to be important for high-affinity receptor binding. acs.org
Studies on engineered analogues where the Arg36-Arg37 peptide bond was replaced with a triazole bridge showed a reduction in binding affinity to the IGF-1R to approximately 21% of that of native IGF-1. acs.org However, this decrease was less significant than that observed in analogues where these arginine residues were mutated to alanine (B10760859), which reduced receptor binding to about 5%. acs.org This indicates that while the specific peptide bond is not essential, the presence and spacing of the arginine side chains are critical. acs.org
Further modifications, such as substituting other residues or altering the spacing of the critical arginines, have been shown to modulate receptor binding and subsequent cellular signaling, such as receptor autophosphorylation. acs.org These engineered analogues demonstrate that the C domain is a tunable region where modifications can either diminish or alter the biological effects of the hormone, providing valuable tools for dissecting its mechanism of action. acs.orgnih.gov
Table 1: Research Findings on Engineered IGF-1 Analogues Targeting the C Domain (Residues 30-41)
| Analogue Description | Modification within C Domain (or affecting it) | Relative IGF-1R Binding Affinity (% of native IGF-1) | Key Finding |
|---|---|---|---|
| Analogue 1 | Split Arg36-Arg37 peptide bond (two-chain analogue) | 4% | Demonstrates the importance of the covalent linkage within the C domain for maintaining high receptor affinity. acs.org |
| Analogue 2 | Triazole bridge formed from β-azido-alanine at 36 and propargylglycine (B1618536) at 37 | 21% | Shows that a non-native chemical linker can be tolerated, though with reduced affinity, suggesting flexibility in backbone requirements. acs.org |
| Analogue 4 | Retains Arginine residues, but at altered positions (36 and 39) separated by the triazole linker | 24% | Indicates that the precise positioning and spacing of the critical arginine residues are crucial for optimal receptor interaction. acs.org |
| Ala36-Ala37 Mutant | Arg36 and Arg37 replaced by Alanine | ~5% | Confirms that the arginine side chains at positions 36 and 37 are critical for effective binding to the IGF-1R. acs.org |
Role as a Molecular Probe for IGF-1R Studies and Ligand-Receptor Dynamics
The development of IGF-I (30-41) analogues is instrumental in creating molecular probes to study the complex dynamics of ligand-receptor interactions. acs.orgacs.org Because these synthetic analogues can be designed with specific modifications, they allow researchers to dissect the contribution of individual residues and structural motifs to the binding and activation of the IGF-1R. acs.orgacs.org
By comparing the binding affinities and signaling outputs of a series of related analogues, a detailed map of the hormone-receptor interface can be constructed. acs.org For example, the finding that modifications within the C domain (residues 30-41) have a more significant impact on binding to the IGF-1R than to the insulin (B600854) receptor (IR-A) isoform highlights the domain's role in conferring receptor specificity. acs.org
Furthermore, the synthetic routes developed for these analogues allow for the incorporation of fluorescent probes or other labels at specific sites. rsc.org Such labeled peptides are invaluable tools for biophysical studies, such as fluorescence resonance energy transfer (FRET), which can provide real-time data on the binding process and conformational changes in the receptor upon ligand association. rsc.org These molecular probes are essential for elucidating the precise mechanisms governing IGF-1R activation and signaling. acs.orgnih.gov
Advanced Research Perspectives on Igf I 30 41 Trifluoroacetate
Exploration of Novel Binding Partners and Regulatory Networks Beyond IGF-1R
While the Insulin-like Growth Factor 1 Receptor (IGF-1R) is the primary and most well-characterized binding partner for full-length IGF-I, research into the broader IGF system reveals a highly complex regulatory network with multiple points of interaction. medchemexpress.comfrontiersin.org The biological activity of IGF-I and its fragments is not solely dictated by IGF-1R binding but is modulated by a host of other proteins and receptor crosstalk. nih.govnih.gov
A significant area of investigation involves the interaction with the Insulin (B600854) Receptor (IR) and the formation of hybrid receptors. nih.gov IGF-1R and IR can form heterodimers (IGF-1R/IR hybrids), which have distinct binding affinities and signaling properties compared to their respective homodimers. biorxiv.org These hybrid receptors are prevalent in various tissues and represent a key alternative signaling platform. biorxiv.org
Furthermore, the bioavailability and activity of IGF-I are tightly regulated by a family of six high-affinity IGF Binding Proteins (IGFBPs). karger.com These proteins can sequester IGF-I, preventing its interaction with IGF-1R, or in some contexts, facilitate its action. oncotarget.com Beyond the classical IGFBPs, a superfamily of IGFBP-related proteins (IGFBP-rPs) has been identified, which bind IGFs with lower affinity but are believed to play significant modulatory roles within local tissue environments. nih.govamegroups.org
Emerging evidence also points to crosstalk between the IGF-1R and other signaling systems, such as G-protein coupled receptors (GPCRs), which could indicate a broader regulatory network than previously understood. nih.govfrontiersin.org While direct binding studies of the IGF-I (30-41) fragment to these alternative partners are not yet widespread, the established precedent of other IGF-I fragments, such as the E-peptides, exhibiting IGF-1R-independent effects supports the hypothesis that fragments can have unique biological roles and interactions. nih.govfrontiersin.org The investigation of whether the (30-41) sequence participates in binding to these alternative partners is a key frontier in understanding its specific function.
| Potential Binding Partner / Network | Description | Implication for IGF-I (30-41) Research | Reference |
|---|---|---|---|
| Insulin Receptor (IR) / Hybrid Receptors | IGF-1R can form heterodimers with the Insulin Receptor, creating hybrid receptors with unique signaling properties. | Investigating the affinity and functional outcome of the (30-41) fragment's interaction with IR or IGF-1R/IR hybrids. | nih.govbiorxiv.org |
| IGF Binding Proteins (IGFBPs 1-6) | A family of six high-affinity proteins that transport IGFs in circulation and modulate their availability at the tissue level. | Determining if the (30-41) fragment can interact with IGFBPs or interfere with the binding of full-length IGF-I to IGFBPs. | karger.com |
| IGFBP-related Proteins (IGFBP-rPs) | A superfamily of proteins structurally similar to IGFBPs but with lower binding affinity for IGFs. | Exploring potential low-affinity or specific interactions in local tissue microenvironments. | nih.govamegroups.org |
| G-Protein Coupled Receptors (GPCRs) | Reports suggest crosstalk between IGF-1R and GPCR signaling pathways. | Examining if the (30-41) fragment can allosterically modulate GPCRs or their interaction with IGF-1R. | frontiersin.org |
| Nuclear Receptors/Proteins | The full IGF-1R has been shown to translocate to the nucleus and act as a transcriptional regulator. | Investigating whether fragments like (30-41) could have intracellular roles or influence the nuclear functions of IGF-1R. | frontiersin.orgmdpi.com |
Investigation of Post-Translational Modifications (PTMs) on IGF-I (30-41) and their Functional Implications
The biological function of proteins is frequently modulated by post-translational modifications (PTMs), which occur after the protein is synthesized. The pre-pro-IGF-I peptide undergoes extensive processing, including cleavage of a signal peptide and an E-peptide, to produce the mature IGF-I protein. frontiersin.orgresearchgate.net The full-length IGF-I protein and its associated regulatory proteins are known to be substrates for various PTMs, which can significantly alter their activity, stability, and binding affinities. nih.govamegroups.org
Specific PTMs have been identified in regions proximal to the (30-41) sequence. For instance, studies of IGF-I expressed in yeast have revealed potential glycosylation (attachment of mannose residues) at the Threonine-29 (Thr29) position, immediately preceding the start of the (30-41) fragment. researchgate.net While not within the fragment itself, such a modification could influence the local conformation and subsequent interactions of the adjacent (30-41) region.
Furthermore, the broader regulatory network is heavily influenced by PTMs. A key example is the phosphorylation of IGFBPs. oup.com The phosphorylation state of IGFBP-1, for instance, dramatically alters its binding affinity for IGF-I, thereby controlling the amount of free, biologically active IGF-I available to bind its receptor. oup.com Coelomic fluid, which is rich in non-phosphorylated IGFBP-1, has a lower inhibitory effect on IGF activity compared to maternal serum where phosphorylated forms dominate. oup.com Other PTMs, such as ubiquitination, also play a role in the turnover and function of IGF system components. amegroups.org Understanding these modifications is crucial as they create a dynamic regulatory environment that dictates the functional context for fragments like IGF-I (30-41).
| Modification | Affected Molecule | Functional Implication | Reference |
|---|---|---|---|
| Glycosylation | Full-length IGF-I (at Thr29, near the fragment) | May alter local protein conformation and influence the function or interaction of the adjacent (30-41) region. | researchgate.net |
| Phosphorylation | IGFBP-1 | Significantly increases binding affinity for IGF-I, thereby reducing the bioavailability of free IGF-I. Lack of phosphorylation enhances IGF activity. | oup.com |
| Proteolysis | IGFBPs | Cleavage of IGFBPs by specific proteases releases bound IGF-I, increasing its local availability and bioactivity. | amegroups.org |
| Ubiquitination | IGF System Components | A binding control mechanism that can alter the stability and function of IGFBPs and potentially other proteins in the pathway. | amegroups.org |
Application in High-Throughput Screening for Novel IGF-1R Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify molecules that modulate a specific biological target. acs.org The IGF-1R pathway, being a significant driver in various pathologies including cancer, is a prime target for such campaigns. nih.gov HTS assays are designed to find novel modulators—either inhibitors or activators—of IGF-1R signaling.
Typically, these screens are cell-based, using cell lines that express IGF-1R, such as MCF-7 breast cancer cells. acs.org The assay measures a downstream event following receptor activation, most commonly the autophosphorylation of the IGF-1R itself. acs.org In this setup, full-length IGF-I is added to stimulate the receptor, and library compounds are tested for their ability to block this phosphorylation, identifying them as potential inhibitors. acs.org
While full-length IGF-I is the standard ligand, peptide fragments like IGF-I (30-41) have potential applications in these screening paradigms. They could be employed in several ways:
As a research tool: To probe specific binding sites or allosteric pockets on the receptor.
As a competitive agent: In binding assays to identify compounds that displace it from a potential secondary or regulatory site on the IGF-1R.
As a template for peptidomimetics: The structure of the fragment could serve as the basis for designing small molecules that mimic its structure and function but have improved drug-like properties.
A novel application of HTS related to this pathway is the screening for small molecules that specifically disrupt the formation of IGF-1R/IR hybrid receptors, a strategy that could offer a more nuanced modulation of IGF signaling than complete receptor blockade. biorxiv.org
| Screening Strategy | Assay Principle | Potential Role of IGF-I (30-41) | Reference |
|---|---|---|---|
| Cell-Based Phosphorylation Assay | Measures the inhibition of IGF-I-induced IGF-1R autophosphorylation in cancer cell lines (e.g., MCF-7). | Could be used to explore non-canonical activation or modulation of the receptor's phosphorylation state. | acs.org |
| Recombinant Enzyme Assay | Uses the purified kinase domain of IGF-1R to test for direct inhibition of its enzymatic activity. | Could be tested for any direct modulatory effect on the kinase domain's activity. | acs.org |
| Hybrid Receptor Disruption Screen | Identifies small molecules that reduce the formation or stability of IGF-1R/IR heterodimers. | Could be used to investigate if the fragment plays a role in the dimerization interface. | biorxiv.org |
| Fragment-Based Screening | Uses biophysical methods (e.g., NMR, SPR) to screen for small fragments of molecules that bind to the target. | The peptide itself could be used as a tool to validate binding sites found through fragment screening. | nih.gov |
Systems Biology Approaches to Elucidate Comprehensive Biological Roles
Systems biology represents a shift from a reductionist to a holistic research paradigm, aiming to understand the complex interactions within a biological system as a whole. nih.gov This approach integrates large-scale datasets from genomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. nih.gov The IGF signaling network, with its multiple ligands, binding proteins, receptors, splice variants, and extensive downstream pathways, is an ideal candidate for such an approach. nih.govkarger.com
A systems-level view allows researchers to move beyond the linear model of ligand-binds-receptor and appreciate the dynamic network of interactions. For example, it can help map the intricate crosstalk between the IGF-1R pathway and other major signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways, which are central to cell proliferation and survival. oncotarget.comnih.gov This integrated view is essential for understanding phenomena like therapeutic resistance, where cancer cells can bypass the inhibition of one pathway by upregulating another. nih.gov
Systems biology can also elucidate the complex roles of the various IGFBPs and their specific proteases, which act as a distributed control system governing the spatiotemporal availability of IGF-I in different tissues. karger.com Furthermore, complex regulatory mechanisms, such as the discovery that IGF-1R can translocate to the cell nucleus and function as a transcriptional regulator, can be more fully explored using systems-level approaches that connect signaling events to changes in gene expression on a global scale. frontiersin.orgmdpi.com By analyzing how the cellular network responds to perturbations, including the introduction of specific fragments like IGF-I (30-41), systems biology holds the potential to uncover novel and comprehensive biological roles that would be missed by studying components in isolation.
Q & A
Q. What is the structural and functional significance of the IGF-I (30-41) fragment in experimental studies?
The IGF-I (30-41) TFA fragment corresponds to amino acids 30–41 of Insulin-like Growth Factor I (IGF-I), a peptide critical for mediating growth hormone (GH) activity. This fragment retains partial bioactivity, including anabolic, antioxidant, and anti-inflammatory properties, making it a valuable tool for studying localized IGF-I signaling without systemic GH effects . Researchers often use it to dissect IGF-I’s domain-specific roles, such as receptor binding or intracellular signaling modulation .
Q. How should researchers design experiments to assess the anti-inflammatory effects of this compound?
- In vitro models : Use cell lines (e.g., macrophages or chondrocytes) treated with pro-inflammatory cytokines (e.g., TNF-α or IL-1β) and measure cytokine suppression via ELISA or qPCR .
- In vivo models : Employ rodent models of inflammation (e.g., carrageenan-induced paw edema) and quantify reductions in edema or inflammatory markers like CRP .
- Controls : Include scrambled peptide controls to isolate sequence-specific effects and validate purity via HPLC (>95%) to rule out batch variability .
Q. What methods are recommended to validate the bioactivity of this compound in cell culture systems?
- Dose-response assays : Test concentrations (e.g., 1–100 nM) to establish EC50 values for anti-inflammatory or cytoprotective effects.
- Receptor inhibition : Co-treat with IGF-1R inhibitors (e.g., picropodophyllin) to confirm IGF-1R-mediated pathways.
- Downstream markers : Monitor phosphorylation of Akt or ERK via Western blot to verify signaling activation .
Q. How can researchers address batch-to-batch variability in this compound for reproducible results?
- Quality control : Require vendors to provide mass spectrometry (MS) and NMR data for purity and structural confirmation.
- Storage : Store lyophilized peptide at -20°C (powder) or -80°C (solution) to prevent degradation; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-inflammatory efficacy of this compound across studies?
Contradictions may arise from differences in:
- Experimental context : Cell type-specific receptor expression (e.g., fibroblasts vs. immune cells) alters response thresholds.
- Concentration ranges : Supraphysiological doses may activate non-canonical pathways.
- Endpoint selection : Prioritize functional outcomes (e.g., cell migration) over isolated marker quantification. Mitigate discrepancies by predefining inclusion/exclusion criteria for meta-analyses and using standardized assays (e.g., NF-κB luciferase reporters) .
Q. What methodological considerations are critical for ensuring the stability of this compound in long-term in vitro experiments?
- Solvent compatibility : Use sterile PBS or cell culture-grade water (pH 7.4) to prevent aggregation.
- Temperature monitoring : For multi-day assays, replenish media containing the peptide daily to maintain active concentrations.
- Degradation assays : Perform stability tests via LC-MS at 24/48-hour intervals under experimental conditions .
Q. How do in vivo pharmacokinetics of this compound influence experimental design for tissue-specific effects?
The fragment’s short half-life (~30 minutes in circulation) necessitates localized delivery (e.g., intra-articular injections for joint studies) or sustained-release formulations (e.g., PEGylated nanoparticles). Measure tissue-specific bioavailability using radiolabeled (³H or ¹⁴C) peptides and microdialysis .
Q. What strategies can elucidate the fragment’s interaction with IGF-binding proteins (IGFBPs) in complex biological systems?
- Affinity assays : Use surface plasmon resonance (SPR) to quantify binding kinetics between this compound and IGFBPs.
- Competition studies : Co-incubate with full-length IGF-I to assess displacement efficacy.
- Computational modeling : Predict binding interfaces via molecular docking (e.g., AutoDock Vina) .
Q. How can researchers investigate synergistic effects between this compound and other growth factors (e.g., TGF-β)?
- Combinatorial screens : Use factorial design experiments to test additive vs. synergistic interactions on outcomes like collagen synthesis.
- Pathway analysis : Perform RNA-seq to identify co-regulated genes (e.g., SMADs or MAPK targets) .
Methodological Frameworks for Rigorous Research
Q. Which frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s mechanisms?
Apply the FINER criteria to ensure hypotheses are Feasible (e.g., measurable endpoints), Novel (e.g., unexplored tissue contexts), and Relevant (e.g., therapeutic potential for inflammatory diseases). Use PICO to structure clinical questions: Population (e.g., osteoarthritis patients), Intervention (IGF-I fragment dosage), Comparison (placebo), and Outcomes (pain reduction) .
Q. What statistical approaches address high variability in this compound response data?
- Mixed-effects models : Account for nested variables (e.g., technical replicates within biological replicates).
- Power analysis : Precalculate sample sizes using pilot data to ensure adequate detection of effect sizes.
- Multivariate regression : Identify confounding variables (e.g., age or baseline inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
